Tetraammonium ((isononylimino)bis(methylene))bisphosphonate
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Overview
Description
Tetraammonium ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H39N5O6P2 and a molecular weight of 399.41. It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The bisphosphonate group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Tetraammonium ((isononylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases due to its bisphosphonate structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetraammonium ((isononylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group allows it to bind to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. This makes it a potential candidate for the treatment of osteoporosis and other bone-related conditions .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Known for its high potency and effectiveness in reducing bone resorption.
Ibandronate: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Uniqueness
Tetraammonium ((isononylimino)bis(methylene))bisphosphonate is unique due to its specific structure, which includes an isononyl group and a bisphosphonate moiety. This combination provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
93983-07-4 |
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Molecular Formula |
C11H39N5O6P2 |
Molecular Weight |
399.41 g/mol |
IUPAC Name |
tetraazanium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);4*1H3 |
InChI Key |
OZOOYRFYVUUBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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